molecular formula C15H14N2O4 B15367932 N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide CAS No. 63981-17-9

N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide

Cat. No.: B15367932
CAS No.: 63981-17-9
M. Wt: 286.28 g/mol
InChI Key: NESNKKZSTMEYDD-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide is a benzamide derivative characterized by a 2-hydroxy-3-nitro-substituted benzoyl group attached to a 2,6-dimethylphenylamine moiety. Its structural features, such as intramolecular hydrogen bonding between the hydroxyl and amide groups, may stabilize its conformation and enhance its suitability for applications in catalysis or medicinal chemistry .

Properties

CAS No.

63981-17-9

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-9-5-3-6-10(2)13(9)16-15(19)11-7-4-8-12(14(11)18)17(20)21/h3-8,18H,1-2H3,(H,16,19)

InChI Key

NESNKKZSTMEYDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2,6-Dimethylphenyl)-2-hydroxy-3-nitrobenzamide can be compared to related benzamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties
N-(2,6-Dimethylphenyl)-3-methylbenzamide 3-methylbenzoyl, 2,6-dimethylphenyl 253.32 Amide, methyl Anti conformation between N–H and C=O; dihedral angle of 73.3° between aromatic rings.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl, 2-hydroxy-tert-butyl 221.29 Amide, hydroxyl, methyl N,O-bidentate directing group; suitable for metal-catalyzed C–H functionalization.
N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide Tetrazole, methoxy, hydroxy 513.53 Amide, tetrazole, hydroxy Complex hydrogen-bonding network; potential bioactivity due to tetrazole moiety.
Metalaxyl Methoxyacetyl, methyl 279.33 Amide, ester Fungicidal activity; chiral center influences efficacy.

Key Observations

Conformational Flexibility: this compound likely adopts a conformation stabilized by intramolecular hydrogen bonding (O–H⋯O=C), similar to N-(2,6-dimethylphenyl)-3-methylbenzamide, which exhibits anti-periplanar alignment of N–H and C=O groups .

Reactivity and Catalytic Potential: Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which has an N,O-bidentate directing group for metal catalysis, the nitro and hydroxy groups in this compound may act as competing ligands, reducing its efficacy in catalytic applications.

Biological Activity :

  • Metalaxyl , a structurally simpler benzamide, demonstrates fungicidal activity due to its ester and amide functionalities. The nitro group in this compound could confer oxidative or electrophilic properties, but its bioactivity remains uncharacterized compared to tetrazole-containing analogs .

Crystallographic Behavior :

  • N-(2,6-Dimethylphenyl)-3-methylbenzamide forms intermolecular N–H⋯O hydrogen bonds along the c-axis . The nitro and hydroxyl groups in the target compound may introduce additional hydrogen-bonding motifs or π-stacking interactions, influencing solubility and stability.

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